molecular formula C11H21N3 B1462495 1,3-二叔丁基-1H-吡唑-5-胺 CAS No. 787552-38-9

1,3-二叔丁基-1H-吡唑-5-胺

货号 B1462495
CAS 编号: 787552-38-9
分子量: 195.3 g/mol
InChI 键: CQCGLMBJVRDWGL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-di-tert-butyl-1H-pyrazol-5-amine is a chemical compound with the CAS Number: 787552-38-9 . It has a molecular weight of 195.31 and its IUPAC name is 1,3-ditert-butyl-1H-pyrazol-5-amine . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of 1,3-di-tert-butyl-1H-pyrazol-5-amine is C11H21N3 . Its average mass is 195.305 Da and its monoisotopic mass is 195.173553 Da .


Physical And Chemical Properties Analysis

1,3-di-tert-butyl-1H-pyrazol-5-amine is a powder that is stored at room temperature . It has a melting point of 67-69 degrees Celsius .

科学研究应用

有机合成

1,3-二叔丁基-1H-吡唑-5-胺: 是一种在有机合成中具有价值的化合物。其坚固的骨架使其成为构建更复杂分子的理想候选者。 它可以作为合成各种杂环化合物的结构单元,这些化合物在开发药物和农药中至关重要 .

催化配体

该化合物作为催化过程中的配体,特别是在钯催化的交叉偶联反应中。 吡唑环和胺基的存在使其能够与金属结合,从而促进芳基卤化物(包括芳基氯化物)的胺化 .

材料科学

在材料科学中,1,3-二叔丁基-1H-吡唑-5-胺 可用于修饰材料的表面性质。 其庞大的叔丁基可以提供空间位阻,这有利于创造具有特定特性的聚合物,例如提高的热稳定性或独特的光学性质 .

药物研究

吡唑部分是许多药物分子中的常见特征。因此,1,3-二叔丁基-1H-吡唑-5-胺 可用于设计和合成新的具有药理活性的化合物。 其结构可以被整合到靶向各种生物途径的分子中 .

农药开发

与在药物研究中的应用类似,该化合物的结构特征使其成为开发新型农药的潜在前体。 其稳健性和反应性可能导致新型杀虫剂或除草剂的产生 .

含能材料

虽然没有直接提到1,3-二叔丁基-1H-吡唑-5-胺,但相关的吡唑衍生物已被探索用于含能材料。 由此推断,该化合物可以研究其在该领域的潜力,特别是在新型推进剂或炸药的设计中 .

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

未来方向

While specific future directions for 1,3-di-tert-butyl-1H-pyrazol-5-amine are not available from the search results, pyrazole compounds are a topic of ongoing research in organic and medicinal chemistry due to their wide range of biological activities .

属性

IUPAC Name

2,5-ditert-butylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-10(2,3)8-7-9(12)14(13-8)11(4,5)6/h7H,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCGLMBJVRDWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655959
Record name 1,3-Di-tert-butyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

787552-38-9
Record name 1,3-Di-tert-butyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-di-tert-butyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of pivaloylacetonitrile (300 mg, 2 mmol, 1.0 equiv), triethylamine (1.16 mL, 8.3 mmol, 3.2 equiv), and tert-butylhydrazine hydrochloride (1.03 g, 8.3 mmol, 3.2 equiv) in 10 mL of ethanol was heated at 100° C. in a sealed tube. After 4 days, the reaction mixture was cooled to ambient temperature and concentrated in vacuo. The residue was purified via automated flash chromatography (40 g SiO2, ethyl acetate to 20% methanol in ethyl acetate) to afford the product as an off-white solid (123 mg, 20%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
20%

Synthesis routes and methods II

Procedure details

A mixture of 12.5 g of 4,4-dimethyl-3-oxopentanenitrile, 25 g of tert-butylhydrazine hydrochloride, and 27.6 g of potassium carbonate in 400 mL of ethanol was refluxed for 24 h. The mixture was cooled to 25° C. and then it was filtered. The solvent was evaporated from the filtrate and the residue was partitioned between ethyl acetate and distilled water. The organic phase washed with brine and dried (MgSO4). The solvent was evaporated at reduced pressure and the residue was dissolved in a small volume of ether. The mixture was diluted with an equal volume of hexanes and then the volume of the solution was reduced by one half by evaporation at reduced pressure. The white solid which precipitated was collected by filtration to give 8.7 g of 5-Amino-1,3-di(tert-butyl)pyrazole 17. 1H-NMR (CDCl3): δ 5.43 (s, 1H), 1.62 (s, 9H), 1.25 (s, 9H).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-di-tert-butyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1,3-di-tert-butyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1,3-di-tert-butyl-1H-pyrazol-5-amine
Reactant of Route 4
1,3-di-tert-butyl-1H-pyrazol-5-amine
Reactant of Route 5
1,3-di-tert-butyl-1H-pyrazol-5-amine
Reactant of Route 6
1,3-di-tert-butyl-1H-pyrazol-5-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。